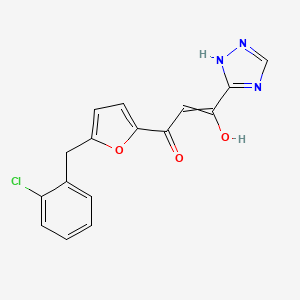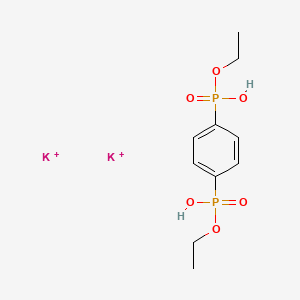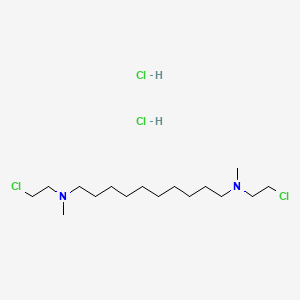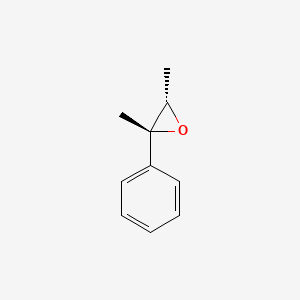
cis-2,3-Dimethyl-2-phenyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2,3-Dimethyl-2-phenyloxirane: is an organic compound with the molecular formula C10H12O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by the presence of two methyl groups and a phenyl group attached to the oxirane ring in a cis configuration. The unique structure of this compound makes it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3-Dimethyl-2-phenyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the reaction of cis-2,3-dimethyl-2-phenylpropene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale epoxidation processes. These processes often employ catalysts to enhance the reaction efficiency and yield. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions: cis-2,3-Dimethyl-2-phenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into an open-chain alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxiranes or open-chain compounds.
Scientific Research Applications
cis-2,3-Dimethyl-2-phenyloxirane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving epoxides.
Medicine: Research on this compound includes its potential use in drug development and as a model compound for studying the metabolism of epoxides in the human body.
Mechanism of Action
The mechanism of action of cis-2,3-Dimethyl-2-phenyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in many synthetic applications. The compound can also interact with enzymes that catalyze epoxide reactions, leading to the formation of different products depending on the enzyme and reaction conditions .
Comparison with Similar Compounds
trans-2,3-Dimethyl-2-phenyloxirane: The trans isomer of the compound, which has different stereochemistry and reactivity.
cis-2,3-Dimethyloxirane: A simpler oxirane with two methyl groups but without the phenyl group.
trans-2,3-Dimethyloxirane: The trans isomer of the simpler oxirane.
Uniqueness: cis-2,3-Dimethyl-2-phenyloxirane is unique due to the presence of both methyl and phenyl groups in a cis configuration. This specific arrangement affects its chemical reactivity and physical properties, making it distinct from other similar compounds .
Properties
CAS No. |
7443-58-5 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(2R,3S)-2,3-dimethyl-2-phenyloxirane |
InChI |
InChI=1S/C10H12O/c1-8-10(2,11-8)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-,10-/m0/s1 |
InChI Key |
XLNDIBZQRBVILY-WPRPVWTQSA-N |
Isomeric SMILES |
C[C@H]1[C@@](O1)(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(O1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


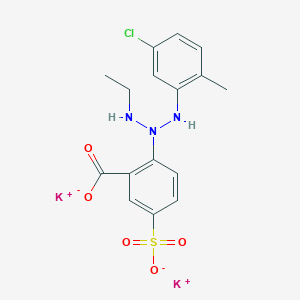
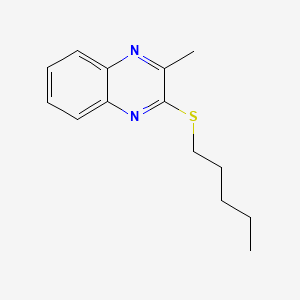
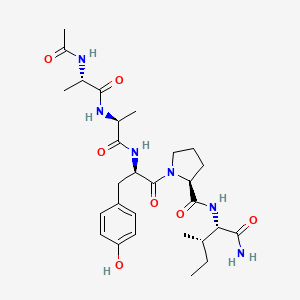
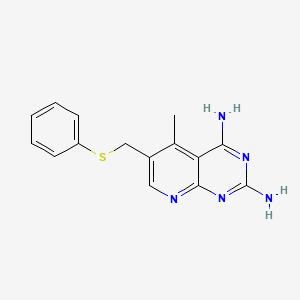
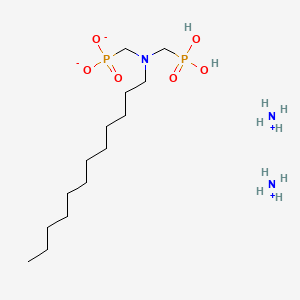
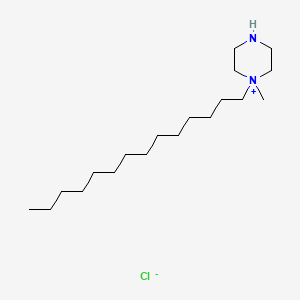
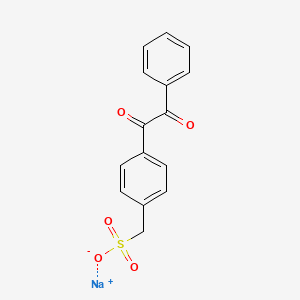
![2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12686355.png)
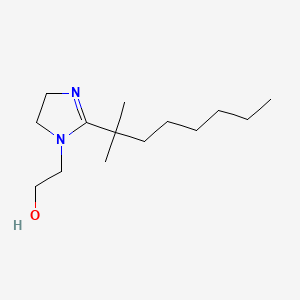
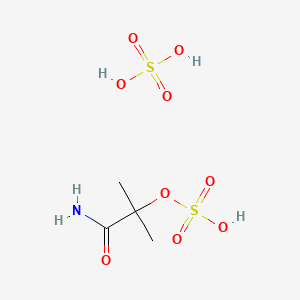
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
